Tulrampator

Übersicht

Beschreibung

Tulrampator, auch bekannt unter seinen Entwicklungscodebezeichnungen S-47445 und CX-1632, ist ein positiver allosterischer Modulator des AMPA-Rezeptors, einem ionotropen Glutamatrezeptor. Diese Verbindung wird von RespireRx Pharmaceuticals und Servier zur Behandlung von Major Depression, Alzheimer-Krankheit, Demenz und leichter kognitiver Beeinträchtigung entwickelt .

Herstellungsmethoden

Die synthetischen Routen und Reaktionsbedingungen für this compound umfassen mehrere Schritte. Die Verbindung wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung der Oxazino-Benzotriazin-Kernstruktur umfassen. Die industriellen Produktionsmethoden für this compound sind nicht weit verbreitet, umfassen aber typischerweise großtechnische Synthesetechniken, die in der pharmazeutischen Herstellung eingesetzt werden .

Vorbereitungsmethoden

The synthetic routes and reaction conditions for Tulrampator involve several steps. The compound is synthesized through a series of chemical reactions that include the formation of the oxazino-benzotriazine core structure. The industrial production methods for this compound are not widely documented, but typically involve large-scale synthesis techniques used in pharmaceutical manufacturing .

Analyse Chemischer Reaktionen

Tulrampator durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien umfassen Oxidationsmittel wie Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien umfassen Reduktionsmittel wie Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien umfassen Halogene und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Major Depressive Disorder (MDD)

Tulrampator has been explored as an adjunctive treatment for patients with major depressive disorder who have not responded adequately to standard antidepressant therapies. Clinical trials have aimed to evaluate its efficacy and safety in this population.

- Clinical Trials : A Phase II trial (NCT02626572) assessed the efficacy of this compound compared to placebo in patients with MDD and inadequate response to antidepressants. Although results indicated some potential benefits, this compound did not show significant superiority over placebo .

Alzheimer's Disease

The potential application of this compound extends to Alzheimer's disease, where it is being investigated for its ability to enhance cognitive function and alleviate depressive symptoms associated with the disease.

- Current Research : Ongoing Phase II clinical trials are examining the efficacy of this compound in patients with mild to moderate Alzheimer's disease. The focus is on assessing cognitive enhancement and mood improvement .

Cognitive Enhancement

Animal studies have demonstrated that this compound can enhance cognition and memory. It has shown promise in improving learning outcomes and memory retention in various preclinical models.

- Neuroplasticity Effects : Research indicates that this compound increases levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, promoting neurogenesis and synaptic plasticity . These effects are crucial for developing treatments aimed at cognitive deficits associated with aging or neurodegenerative diseases.

Summary of Findings

The following table summarizes key findings from clinical trials and preclinical studies involving this compound:

Wirkmechanismus

Tulrampator exerts its effects by acting as a positive allosteric modulator of the AMPA receptor. This means it enhances the receptor’s response to the neurotransmitter glutamate. The molecular targets and pathways involved include the AMPA receptor and downstream signaling pathways that promote neuroplasticity and neurogenesis .

Vergleich Mit ähnlichen Verbindungen

Tulrampator ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner hochwirksamen Potenzierung des AMPA-Rezeptors. Ähnliche Verbindungen umfassen:

CX-516: Ein AMPA-Rezeptor-Potenzierer mit geringer Wirkung.

Farampator (CX-691, ORG-24448): Ein weiterer AMPA-Rezeptor-Potenzierer mit geringer Wirkung.

Andere positive allosterische Modulatoren des AMPA-Rezeptors: Diese Verbindungen variieren in ihrer Wirkung und Spezifität für verschiedene Subpopulationen von AMPA-Rezeptoren

Die Fähigkeit von this compound, robustere Steigerungen der AMPA-Rezeptor-Aktivierung hervorzurufen, unterscheidet es von diesen anderen Verbindungen .

Biologische Aktivität

Tulrampator, also known by its developmental codes S-47445 and CX-1632, is a compound under investigation for its potential therapeutic effects in various neuropsychiatric disorders. It functions as a positive allosteric modulator (PAM) of the AMPA receptor (AMPAR), a subtype of glutamate receptors involved in synaptic transmission and plasticity. This article delves into the biological activity of this compound, highlighting its mechanisms, effects observed in preclinical and clinical studies, and implications for treatment.

This compound enhances AMPAR activation, which is crucial for synaptic plasticity—the ability of synapses to strengthen or weaken over time based on activity levels. This modulation leads to several neurobiological effects:

- Cognition and Memory Enhancement : Animal studies indicate that this compound improves cognitive functions and memory retention at low doses, attributed to increased AMPAR throughput.

- Neurotrophic Effects : The compound has been shown to elevate levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, promoting neurogenesis and supporting neuronal health.

- Antidepressant-like Effects : this compound exhibits properties similar to those of rapid-acting antidepressants like ketamine, potentially offering therapeutic benefits without the adverse side effects associated with NMDA receptor antagonism.

Preclinical Findings

Research has demonstrated various biological activities of this compound in animal models:

| Effect | Description |

|---|---|

| Cognitive Enhancement | Improved performance in memory tasks; enhances learning and memory consolidation. |

| Antidepressant Activity | Exhibits antidepressant-like effects in rodent models; reduces symptoms of depression. |

| Anxiolytic Effects | Demonstrates potential to reduce anxiety-like behaviors in animal tests. |

| Neuroplasticity Promotion | Increases dendritic growth and synaptic connections, facilitating learning and memory processes. |

Clinical Studies

This compound has undergone several clinical trials aimed at evaluating its efficacy and safety:

- Major Depressive Disorder (MDD) :

- Alzheimer's Disease and Cognitive Impairment :

Case Studies

Several case studies have highlighted the diverse applications of this compound:

- A study involving patients with MDD indicated that while short-term improvements were noted, long-term benefits remained inconclusive due to a lack of sustained response compared to placebo .

- Another case study focused on the neuroprotective effects of this compound in animal models post-stroke, suggesting its role in enhancing recovery through neuroplastic mechanisms .

Eigenschaften

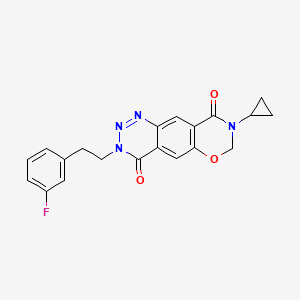

IUPAC Name |

8-cyclopropyl-3-[2-(3-fluorophenyl)ethyl]-7H-[1,3]oxazino[6,5-g][1,2,3]benzotriazine-4,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O3/c21-13-3-1-2-12(8-13)6-7-25-20(27)15-10-18-16(9-17(15)22-23-25)19(26)24(11-28-18)14-4-5-14/h1-3,8-10,14H,4-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHCFQXNWYDLBOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2COC3=C(C2=O)C=C4C(=C3)C(=O)N(N=N4)CCC5=CC(=CC=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701110122 | |

| Record name | Tulrampator | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701110122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038984-31-4 | |

| Record name | 8-Cyclopropyl-3-[2-(3-fluorophenyl)ethyl]-7,8-dihydro-3H-[1,3]oxazino[6,5-g]-1,2,3-benzotriazine-4,9-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1038984-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tulrampator [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038984314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tulrampator | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16344 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tulrampator | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701110122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TULRAMPATOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7633T9D4LN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.